1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
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Overview
Description
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C15H20F2N2O3S and its molecular weight is 346.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Adem et al. (2022) reports on the synthesis of novel derivatives involving difluorophenyl and azetidinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing considerable activity comparable to reference drugs (Adem, 2022).
Applications in Antimicrobial Agent Development
- Shah et al. (2014) also focused on the synthesis of azetidinone-based derivatives, characterizing them through IR, NMR spectroscopy, and evaluating their antibacterial and antifungal activities (Shah, 2014).
Structural and Biological Analysis
- Research by Jagannadham et al. (2019) involved designing azetidinones scaffolds with biological and pharmacological potentials. They synthesized various compounds, characterized by spectroscopic techniques, and analyzed their structural properties (Jagannadham, 2019).
Antibacterial and Antifungal Properties
- A study by Kendre et al. (2012) reported the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety. These compounds exhibited good anti-inflammatory activity and were tested for their antibacterial and antifungal activities (Kendre, 2012).
Chemicoenzymatic Synthesis
- Haruo et al. (1988) described the chemicoenzymatic synthesis of monobactams with a focus on methoxyethyl derivatives. These compounds showed strong activity against gram-negative bacteria and demonstrated excellent stability to β-lactamases (Haruo, 1988).
Mechanism of Action
Target of Action
A similar compound with a difluoromethyl-containing indole scaffold was found to have a high affinity for the5-HT6R (5-Hydroxytryptamine Receptor 6) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The similar compound mentioned earlier was found to act as apotent antagonist of the 5-HT6R . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of serotonin on the 5-HT6R, potentially altering the neurotransmission of serotonin .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in various physiological processes, including mood regulation, memory, and cognition .
Pharmacokinetics
The similar compound was reported to havegood pharmacokinetic properties and in vitro metabolic properties . This suggests that the compound could be well-absorbed, distributed, metabolized, and excreted in the body, which are key factors affecting the bioavailability of a drug .
Result of Action
The similar compound was found toefficiently reverse the scopolamine-induced emotional memory deficits in a novel object recognition assay in rats . This suggests that the compound could have potential cognition-enhancing effects .
Properties
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-22-12-4-6-18(7-5-12)11-9-19(10-11)23(20,21)13-2-3-14(16)15(17)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSOBIBPSGFKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.